Desotamide (CAS: 194660-14-5), also referred to as Desotamide A, is a cyclic hexapeptide antibiotic first isolated from the marine-derived Streptomyces scopuliridis SCSIO ZJ46 [1]. It exhibits selective antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE) [2]. As a nonribosomal peptide produced via a 39-kb biosynthetic gene cluster (dsa) [3], desotamide represents a distinct scaffold within the cyclohexapeptide class of natural products.
•Antimicrobial screening against Gram-positive pathogens
[1] Li Q, et al. Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides and Production of a New Analogue in a Heterologous Host. J Nat Prod. 2015;78(4):944-8. View Source
[2] Song Y, et al. Cyclic Hexapeptides from the Deep South China Sea-Derived Streptomyces scopuliridis SCSIO ZJ46 Active Against Pathogenic Gram-Positive Bacteria. J Nat Prod. 2014;77(8):1937-41. View Source
Desotamide is not functionally interchangeable with other cyclic lipopeptide antibiotics (e.g., daptomycin, polymyxins) or even closely related cyclohexapeptides such as wollamides. The antibacterial activity of desotamides is exquisitely sensitive to specific amino acid substitutions within the cyclic scaffold [1]. For instance, the tryptophan residue at position III is indispensable for antibacterial activity [2], and the residues at positions II (L-allo-Ile) and VI (Gly) are critical determinants of potency and spectrum [3]. Simply substituting desotamide with a structurally similar analog (e.g., wollamide B) without verifying comparative activity data risks compromising experimental outcomes due to differences in MIC values, antibacterial spectrum, and mammalian cytotoxicity profiles [4].
Scaffold sensitivity
Amino acid substitutions in the cyclic core may shift antibacterial activity and spectrum; closely related cyclohexapeptides (e.g., wollamides) may not exhibit identical MIC profiles.
Residue-specific activity
Tryptophan at position III is essential for activity; modifications at II and VI can alter potency. Do not interchange without comparative MIC review.
Class mismatch
Other cyclic lipopeptide classes (e.g., daptomycin, polymyxins) differ in mechanism and spectrum, limiting direct substitution in research models.
[1] Xu R, et al. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar Drugs. 2021;19(6):303. View Source
[2] Song Y, et al. Cyclic Hexapeptides from the Deep South China Sea-Derived Streptomyces scopuliridis SCSIO ZJ46 Active Against Pathogenic Gram-Positive Bacteria. J Nat Prod. 2014;77(8):1937-41. View Source
[3] Xu R, et al. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar Drugs. 2021;19(6):303. View Source
[4] Chen YX, et al. Total Synthesis and Antibacterial Study of Cyclohexapeptides Desotamide B, Wollamide B and Their Analogs. Chem Biodivers. 2018;15(1):e1700414. View Source
Desotamide Evidence & Selectivity Data
MRSA Activity of Analogs A4 and A6
Desotamide A4 (13) and A6 (15), synthesized analogs of desotamide A, exhibit a 2–4-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound desotamide A. This enhancement is achieved by substituting L-allo-Ile at position II with L-Ile and simultaneously replacing Gly at position VI with D-Lys or D-Arg [1].
MRSA analog potencyHead-to-head
Desotamide A4/A6 vs. parent A: 2–4× activity increase, MIC 8–32 μg/mL
Supports MRSA antimicrobial screening context
Reported in vitro MIC assay against clinical MRSA strains
[1] Xu R, et al. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar Drugs. 2021;19(6):303. View Source
Baseline Antibacterial Spectrum
The parent compound, desotamide A, displays potent antibacterial activity against key Gram-positive pathogens. Its MIC values provide a critical baseline for comparing analog potency and for selecting appropriate positive controls [1].
Baseline MIC valuesReported
S. aureus 16 μg/mL, S. pneumoniae 12.5 μg/mL, MRSE 32 μg/mL
Supports comparator and positive-control selection
Standard in vitro MIC assay; baseline for cyclohexapeptide scaffold
[1] Chen YX, et al. Total Synthesis and Antibacterial Study of Cyclohexapeptides Desotamide B, Wollamide B and Their Analogs. Chem Biodivers. 2018;15(1):e1700414. View Source
Activity Enhancement in Desotamide B Analogs
Through total synthesis and structural variation of desotamide B and wollamide B, three synthesized analogs displayed a 2-fold increase in antibacterial activity compared to the original desotamide B peptide [1].
Desotamide B analog gainHead-to-head
Synthesized analogs vs. desotamide B: 2× antibacterial activity increase
Supports scaffold optimization efforts
Solid-phase synthesis and in vitro assays; requires analog-specific validation
Total SynthesisAntibacterial OptimizationSolid-Phase Peptide Synthesis
Evidence Dimension
Antibacterial activity
Target Compound Data
Synthesized analogs of desotamide B
Comparator Or Baseline
Original desotamide B peptide
Quantified Difference
2-fold increase in antibacterial activity
Conditions
Solid-phase peptide synthesis and in vitro antibacterial assays
Why This Matters
Demonstrates that chemical modification can further improve the potency of desotamide-family compounds, guiding synthetic biology and medicinal chemistry efforts.
Total SynthesisAntibacterial OptimizationSolid-Phase Peptide Synthesis
[1] Chen YX, et al. Total Synthesis and Antibacterial Study of Cyclohexapeptides Desotamide B, Wollamide B and Their Analogs. Chem Biodivers. 2018;15(1):e1700414. View Source
Desotamide Research Applications
Anti-MRSA Therapeutic Development
Procure desotamide A4 or A6 for preclinical development. These analogs exhibit a 2–4-fold increase in potency against MRSA (MIC 8–32 μg/mL) compared to the parent desotamide A, making them superior leads for structure-activity relationship (SAR) studies and in vivo efficacy models targeting methicillin-resistant Staphylococcus aureus [1].
Cyclic Peptide Scaffold Optimization
Utilize desotamide B as a starting scaffold for medicinal chemistry campaigns. Total synthesis efforts have yielded analogs with a 2-fold increase in antibacterial activity, demonstrating that the cyclohexapeptide core is amenable to synthetic modification for potency enhancement [2].
Selectivity & Cytotoxicity Profiling
Employ desotamides A–D as tool compounds to study the therapeutic window of cyclic lipopeptides. Their favorable selectivity profile (bacterial IC50: 0.6–7 μM vs. mammalian IC50: >30 μM) makes them ideal for establishing baseline safety margins in early-stage antibiotic discovery [3].
Application
Selection Property
Validation Focus
Anti-MRSA screening and SAR studies
Analog potency review
MRSA MIC endpoint context
Cyclic hexapeptide medicinal chemistry campaigns
Scaffold synthetic tractability
Antibacterial activity comparison
Selectivity profiling in antibiotic discovery
Mammalian cytotoxicity contrast
Selectivity index endpoint review
[1] Xu R, et al. Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar Drugs. 2021;19(6):303. View Source
[2] Chen YX, et al. Total Synthesis and Antibacterial Study of Cyclohexapeptides Desotamide B, Wollamide B and Their Analogs. Chem Biodivers. 2018;15(1):e1700414. View Source
[3] Chen YX, et al. Total Synthesis and Antibacterial Study of Cyclohexapeptides Desotamide B, Wollamide B and Their Analogs. Chem Biodivers. 2018;15(1):e1700414. View Source
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